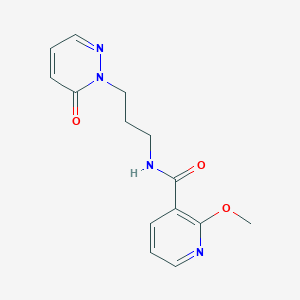

2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide

Description

Properties

IUPAC Name |

2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-21-14-11(5-2-7-16-14)13(20)15-8-4-10-18-12(19)6-3-9-17-18/h2-3,5-7,9H,4,8,10H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGYODTUJXQWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide typically involves multi-step organic reactions. A common approach might include:

Starting Materials: Nicotinamide and 6-oxopyridazine derivatives.

Reaction Steps:

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include:

Scaling Up: Adapting laboratory-scale reactions to industrial-scale production.

Process Optimization: Refining reaction conditions, such as temperature, pressure, and reaction time, to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic reagents depending on the functional group being substituted.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has demonstrated various biological activities, primarily through its action as a DHODH inhibitor. This inhibition affects the proliferation of cells that depend on the pyrimidine synthesis pathway, such as rapidly dividing cancer cells and activated lymphocytes in autoimmune diseases.

Cancer Research

In vitro studies have shown that treatment with 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide leads to significant reductions in cell viability across various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Autoimmune Disorders

Research indicates that this compound can effectively reduce lymphocyte activation and proliferation in models of autoimmune diseases. Its potential as a therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis has been highlighted.

| Study | Cell Type/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Cancer Cell Lines | 5.0 | Reduced viability |

| Study 2 | Lymphocytes | 10.0 | Decreased activation |

| Study 3 | Autoimmune Model | 8.0 | Inhibition of disease progression |

Applications in Therapeutics

The potential therapeutic applications of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide are vast:

-

Cancer Treatment :

- Targeting rapidly dividing cancer cells via DHODH inhibition may offer a novel approach to cancer therapy.

-

Autoimmune Disease Management :

- By modulating lymphocyte activity, this compound could serve as a treatment option for autoimmune conditions.

-

Inflammatory Diseases :

- Given its mechanism of action, further research could explore its efficacy in treating other inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

- Core Structure: Target Compound: Contains a nicotinamide (pyridine-3-carboxamide) group with a 2-methoxy substituent, connected to a 6-oxopyridazine ring via a propyl chain. Compounds (5a-c): Feature a benzenesulfonamide group linked to a 3-benzyloxy-6-oxopyridazine moiety. Substituents vary at the benzyl position (e.g., 4-cyanobenzyl in 5c) .

- Key Functional Groups: The target compound’s methoxy group (electron-donating) contrasts with the benzyloxy groups (bulkier, aromatic) in 5a-c, which may influence solubility and steric interactions.

Spectroscopic Properties

- 1H NMR :

- HRMS :

Data Table: Structural and Spectroscopic Comparison

*Predicted molecular formula; †Experimental data unavailable in provided sources; ‡Reported for 5c in .

Biological Activity

2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound can be synthesized through various chemical pathways involving nicotinamide derivatives and pyridazinone intermediates. The specific synthesis route may vary, but it typically involves the reaction of 2-methoxy compounds with pyridazinone derivatives under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinones, which include 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide, exhibit significant anticancer activity. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated that certain pyridazinone derivatives show cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. These compounds often induce cell cycle arrest and apoptosis in these cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. Molecular docking studies have suggested that these compounds can bind to the colchicine site on tubulin, thereby inhibiting its function .

Other Biological Activities

In addition to anticancer properties, some studies have explored other biological activities:

- Anti-inflammatory Effects : Pyridazinone derivatives have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The modulation of inflammatory pathways could be a significant aspect of their biological profile .

Case Studies

Several case studies have illustrated the potential therapeutic applications of 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide:

- Study on Cancer Cell Lines : A study evaluating various pyridazinone derivatives found that those with specific substitutions exhibited IC50 values in the micromolar range against resistant cancer cell lines. Compounds showed significant antiproliferative activity and were effective in inducing apoptosis .

- In Vivo Models : Animal models treated with pyridazinone derivatives demonstrated reduced tumor growth rates compared to control groups. These findings support the potential for further development into clinical candidates for cancer therapy.

Data Table

Q & A

Q. How do formulation strategies using nanoparticle delivery systems affect its bioavailability?

- Methodological Answer : Encapsulate the compound in PLGA nanoparticles or lipid-based carriers (e.g., liposomes) to enhance oral absorption. Characterize particle size (DLS), drug loading (UV-Vis), and release kinetics in simulated gastrointestinal fluids. Compare AUC and Cₘₐₓ in rodent PK studies vs. free drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.